3-Amino-5,5-dimethylcyclohex-2-enone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5,5-dimethylcyclohex-2-enone hydrochloride: is a chemical compound with significant importance in organic synthesis and medicinal chemistry. It is known for its role as a versatile intermediate in the synthesis of various heterocyclic compounds. The compound is characterized by its unique structure, which includes an amino group and a dimethyl-substituted cyclohexenone ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5,5-dimethylcyclohex-2-enone hydrochloride typically involves the reaction of dimedone with ammonia or ammonium acetate. The process can be summarized as follows:
Starting Materials: Dimedone and ammonia or ammonium acetate.
Reaction Conditions: The reaction is carried out in a solvent such as toluene, with the mixture being refluxed for several hours.
Product Isolation: The resulting product is then purified through crystallization or other suitable methods.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-5,5-dimethylcyclohex-2-enone hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form various heterocyclic structures.
Cyclization Reactions: It is used in cyclization reactions to produce fused ring systems.
Common Reagents and Conditions:
Reagents: Common reagents include aldehydes, ketones, and electrophiles.
Major Products: The major products formed from these reactions include various heterocyclic compounds such as pyrroles, indoles, and quinolines .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Amino-5,5-dimethylcyclohex-2-enone hydrochloride is widely used as a building block in the synthesis of complex organic molecules. Its ability to form diverse heterocyclic structures makes it valuable in the development of new chemical entities .
Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of potential pharmaceutical agents. Its derivatives have shown promise in various biological activities, including antimicrobial and anticancer properties .
Industry: The compound is also utilized in the production of specialty chemicals and materials. Its role as an intermediate in the synthesis of dyes, pigments, and other industrial products is well-documented .
Wirkmechanismus
The mechanism of action of 3-Amino-5,5-dimethylcyclohex-2-enone hydrochloride involves its ability to act as a nucleophile due to the presence of the amino group. This nucleophilicity allows it to participate in various chemical reactions, forming stable intermediates and products. The molecular targets and pathways involved depend on the specific reactions and applications .
Vergleich Mit ähnlichen Verbindungen
- 3-Amino-5,5-dimethylcyclohex-2-enone
- 5,5-Dimethylcyclohexane-1,3-dione (Dimedone)
- Cyclohexane-1,3-dione
Comparison: Compared to its analogs, 3-Amino-5,5-dimethylcyclohex-2-enone hydrochloride is unique due to the presence of the amino group, which enhances its reactivity and versatility in organic synthesis. Its ability to form a wide range of heterocyclic compounds sets it apart from similar compounds .
Eigenschaften
Molekularformel |
C8H14ClNO |
---|---|
Molekulargewicht |
175.65 g/mol |
IUPAC-Name |
3-amino-5,5-dimethylcyclohex-2-en-1-one;hydrochloride |
InChI |
InChI=1S/C8H13NO.ClH/c1-8(2)4-6(9)3-7(10)5-8;/h3H,4-5,9H2,1-2H3;1H |
InChI-Schlüssel |
CLKATLOIAAUCFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=CC(=O)C1)N)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.